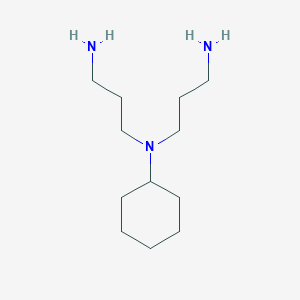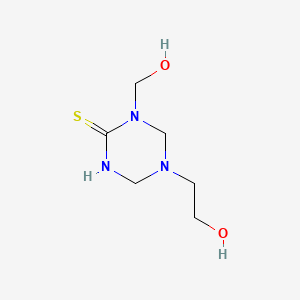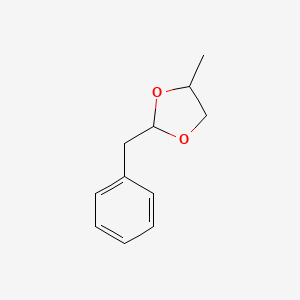
2-Benzyl-4-methyl-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-4-methyl-1,3-dioxolane is an organic compound belonging to the class of 1,3-dioxolanes. These compounds are characterized by a five-membered ring containing two oxygen atoms. This compound is known for its stability and versatility in various chemical reactions, making it a valuable compound in organic synthesis and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
2-Benzyl-4-methyl-1,3-dioxolane can be synthesized through the acetalization of benzyl alcohol with 4-methyl-1,3-dioxolane in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst. The water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts, such as sulfonated resins, can enhance the reaction rate and selectivity. The product is then purified through distillation or crystallization techniques to achieve the desired purity .
化学反応の分析
Types of Reactions
2-Benzyl-4-methyl-1,3-dioxolane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether.
Substitution: Halides or amines in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Benzyl carboxylic acid.
Reduction: Benzyl alcohol.
Substitution: Benzyl halides or benzyl amines.
科学的研究の応用
2-Benzyl-4-methyl-1,3-dioxolane has diverse applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds during multi-step organic synthesis.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
作用機序
The mechanism of action of 2-Benzyl-4-methyl-1,3-dioxolane involves its ability to form stable cyclic structures, which can protect reactive functional groups during chemical reactions. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions .
類似化合物との比較
Similar Compounds
2-Benzyl-1,3-dioxolane: Similar structure but lacks the methyl group at the 4-position.
2-Ethyl-4-methyl-1,3-dioxolane: Contains an ethyl group instead of a benzyl group.
2-Methyl-1,3-dioxolane: Lacks the benzyl group, making it less hydrophobic.
Uniqueness
2-Benzyl-4-methyl-1,3-dioxolane is unique due to its combination of benzyl and methyl groups, which confer both hydrophobicity and stability. This makes it particularly useful as a protecting group in organic synthesis and as a bioactive compound in medicinal chemistry .
特性
CAS番号 |
5468-05-3 |
|---|---|
分子式 |
C11H14O2 |
分子量 |
178.23 g/mol |
IUPAC名 |
2-benzyl-4-methyl-1,3-dioxolane |
InChI |
InChI=1S/C11H14O2/c1-9-8-12-11(13-9)7-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 |
InChIキー |
HVTGPXYNYDWJHK-UHFFFAOYSA-N |
正規SMILES |
CC1COC(O1)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(2-Thienyl)ethyl]-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B13796209.png)


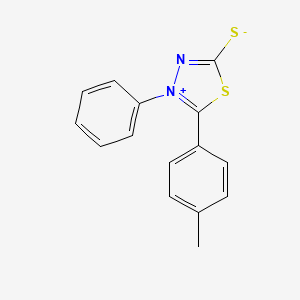

![Butanoic acid, heptafluoro-, 4-[2-[(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)amino]ethyl]phenyl ester](/img/structure/B13796240.png)
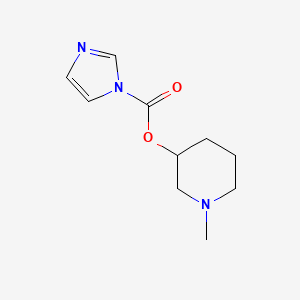
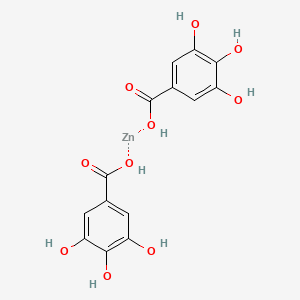
![Ethanone,1-[(2S)-1-amino-2-pyrrolidinyl]-](/img/structure/B13796261.png)
![N'-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide](/img/structure/B13796267.png)
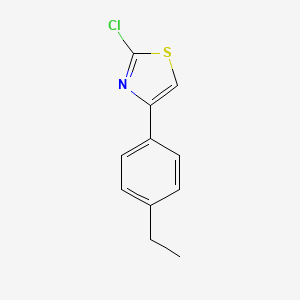
![Trimethyl[2-methylene-1-(4-pentenyl)cyclopropyl]silane](/img/structure/B13796274.png)
